molecular formula C18H18N4O2S B2647128 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide CAS No. 946272-91-9

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide

Cat. No.: B2647128
CAS No.: 946272-91-9
M. Wt: 354.43
InChI Key: DGNFGCRYJFPGMG-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is a complex organic compound that features a pyrimidine ring, a phenyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine ring. One common method involves the reaction of ethyl acetoacetate with guanidine to form 6-ethoxy-2-methylpyrimidine. This intermediate is then reacted with 4-aminophenylthiophene-2-carboxamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It is used in the development of materials with unique properties, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and thiophene-containing molecules. Examples include:

  • 2-amino-4-hydroxy-6-methylpyrimidine
  • 4-amino-5-(aminomethyl)-2-methylpyrimidine
  • Thiophene-2-carboxamide derivatives

Uniqueness

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)thiophene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c1-3-24-17-11-16(19-12(2)20-17)21-13-6-8-14(9-7-13)22-18(23)15-5-4-10-25-15/h4-11H,3H2,1-2H3,(H,22,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGNFGCRYJFPGMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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